molecular formula C9H12N2O3 B13810985 5-Amino-2-(2-aminoethoxy)benzoic acid

5-Amino-2-(2-aminoethoxy)benzoic acid

Katalognummer: B13810985
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: RGODRXWEQRICNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(2-aminoethoxy)benzoic acid is an organic compound with the molecular formula C9H12N2O3 It is a derivative of benzoic acid, characterized by the presence of amino and aminoethoxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-aminoethoxy)benzoic acid typically involves the reaction of 5-amino-2-hydroxybenzoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the aminoethoxy linkage. The reaction mixture is heated to a specific temperature, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of raw materials, the optimization of reaction conditions, and the use of large-scale reactors. The final product is typically purified using crystallization or chromatography techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-(2-aminoethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzoic acid derivatives .

Wissenschaftliche Forschungsanwendungen

5-Amino-2-(2-aminoethoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 5-Amino-2-(2-aminoethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and aminoethoxy groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to various pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-2-(2-aminoethoxy)benzoic acid is unique due to the presence of both amino and aminoethoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H12N2O3

Molekulargewicht

196.20 g/mol

IUPAC-Name

5-amino-2-(2-aminoethoxy)benzoic acid

InChI

InChI=1S/C9H12N2O3/c10-3-4-14-8-2-1-6(11)5-7(8)9(12)13/h1-2,5H,3-4,10-11H2,(H,12,13)

InChI-Schlüssel

RGODRXWEQRICNN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N)C(=O)O)OCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.